molecular formula C20H20N4O2S B4550859 4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4550859
M. Wt: 380.5 g/mol
InChI Key: JAYRSVWJRULALL-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a triazole ring, a methoxyphenyl group, and an allylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Allylphenoxy Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares structural similarities with other triazole-containing compounds and phenoxy derivatives.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable tool in research and development.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for researchers aiming to develop new materials, drugs, and chemical processes.

Properties

IUPAC Name

4-[(E)-[4-methoxy-3-[(2-prop-2-enylphenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-3-6-16-7-4-5-8-19(16)26-13-17-11-15(9-10-18(17)25-2)12-22-24-14-21-23-20(24)27/h3-5,7-12,14H,1,6,13H2,2H3,(H,23,27)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYRSVWJRULALL-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NNC2=S)COC3=CC=CC=C3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)COC3=CC=CC=C3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
4-[((E)-1-{3-[(2-ALLYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.